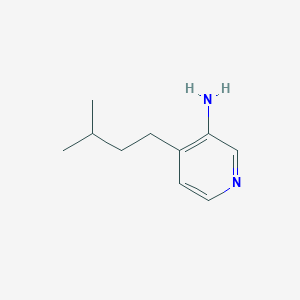

4-(3-Methylbutyl)pyridin-3-amine

Description

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

4-(3-methylbutyl)pyridin-3-amine |

InChI |

InChI=1S/C10H16N2/c1-8(2)3-4-9-5-6-12-7-10(9)11/h5-8H,3-4,11H2,1-2H3 |

InChI Key |

COBGXZKKUWKXGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC1=C(C=NC=C1)N |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reaction

This method is widely employed to introduce the 3-methylbutyl substituent onto a pyridin-3-amine scaffold. The general approach involves coupling a halogenated aminopyridine with a boronic acid derivative of 3-methylbutyl.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Product |

|---|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | 3-Methylbutylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ + ligand | K₂CO₃ or NaOH | Toluene, DMF, or dioxane | 80–110 °C, inert atmosphere | 4-(3-Methylbutyl)pyridin-3-amine |

- The reaction proceeds via palladium-catalyzed formation of a C–C bond between the pyridine ring and the branched alkyl chain.

- Optimization of catalyst and ligand systems (e.g., bulky phosphines like SPhos) can improve turnover and yield, especially considering steric hindrance from the 3-methylbutyl group.

- Purification typically involves crystallization or chromatographic techniques to achieve high purity.

Bromination of 2-(3-Methylbutyl)pyridin-3-amine and Subsequent Functionalization

Selective bromination at the 5-position of 2-(3-methylbutyl)pyridin-3-amine using bromine or N-bromosuccinimide (NBS) allows for further functionalization or cross-coupling reactions.

| Reagent | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile | Room temp or 40 °C | 2–6 hours | Controlled bromination to avoid overreaction |

- The brominated intermediate can then be used in Suzuki or other coupling reactions to introduce the 3-methylbutyl group or other substituents.

- This route is valuable for generating diverse derivatives and is amenable to scale-up using continuous flow reactors.

Catalytic Hydrogenation and Reductive Amination of Pyridine Derivatives

A patent (CN109206361A) describes an improved method for preparing 3-aminopiperidine derivatives, which are structurally related to aminopyridines, using catalytic hydrogenation with rhodium catalysts and chiral ligands.

- Use of bis-(1,5-cyclooctadiene) rhodium trifluoromethanesulfonate as catalyst.

- Chiral phosphine ligands to induce enantiomeric excess.

- Reaction performed under hydrogen pressure (3.5 bars) in solvents like methanol or trifluoroethanol.

- Yields of ~87% with enantiomeric excess around 82–83% and diastereomeric ratios close to 100%.

Although this method focuses on piperidine derivatives, similar catalytic hydrogenation and reductive amination strategies can be adapted for preparing aminopyridine derivatives like this compound, especially when stereochemical control is required.

| Preparation Method | Yield (%) | Enantiomeric Excess (e.e.) | Diastereomeric Ratio (d.r.) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | 75–90 | Not applicable | Not applicable | High selectivity, versatile | Requires palladium catalyst, ligand optimization needed for bulky groups |

| Bromination + Functionalization | 60–85 | Not applicable | Not applicable | Enables diverse substitutions | Possible overbromination, purification challenges |

| Catalytic Hydrogenation (Patent) | 80–87 | ~82% | ~100 | Stereoselective, high purity | Requires expensive catalysts and chiral ligands, longer reaction times |

- The Suzuki-Miyaura cross-coupling is the most commonly reported and effective method for synthesizing this compound, leveraging well-established palladium catalysis and boronic acid reagents.

- Selective bromination of pyridin-3-amine derivatives followed by functionalization provides a flexible synthetic route, especially for generating analogs.

- Catalytic hydrogenation and reductive amination methods, while more complex and costly, offer stereochemical control and high purity, valuable for pharmaceutical intermediate synthesis.

- Reaction conditions such as temperature, solvent choice, catalyst system, and hydrogen pressure critically influence yield and selectivity.

- Purification strategies including crystallization, column chromatography, and preparative HPLC are essential for obtaining high-purity products suitable for research or industrial use.

The preparation of this compound involves sophisticated synthetic methodologies rooted in modern organic synthesis techniques. Among these, the Suzuki-Miyaura cross-coupling reaction stands out for its efficiency and adaptability, while catalytic hydrogenation methods provide stereochemical precision for chiral derivatives. Continuous improvements in catalyst design, reaction optimization, and purification protocols continue to enhance the accessibility and quality of this compound for diverse applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylbutyl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl halides, and other electrophiles.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 4-(3-Methylbutyl)pyridin-3-amine:

This compound is similar to 5-Chloro-4-(3-methylbutyl)pyridin-3-amine due to the presence of a 3-methylbutyl group on the pyridine ring. This structural similarity suggests it may have similar applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry this compound can be employed as a building block in the synthesis of complex molecules. It can also be utilized in studying reaction mechanisms and in the development of new synthetic methodologies.

- Biology This compound can be used in biology to study enzyme inhibition and receptor binding. It can also act as a ligand in biochemical assays to explore interactions between small molecules and biological macromolecules.

- Medicine The potential therapeutic applications of this compound are being explored, with the compound possibly serving as a precursor in the synthesis of pharmaceutical compounds designed to combat various diseases.

- Industry In industrial settings, this compound may be useful in the production of agrochemicals, dyes and other specialty chemicals because of its reactivity in chemical processes.

Related Compounds

Mechanism of Action

The mechanism of action of 4-(3-Methylbutyl)pyridin-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(3-Methylbutyl)pyridin-3-amine with structurally and functionally related pyridin-3-amine derivatives from the evidence:

Structural and Functional Insights:

Substituent Effects on Bioactivity: Lipophilicity: The 3-methylbutyl group in the target compound may enhance membrane permeability compared to polar groups (e.g., trifluoromethyl in UDD or methylsulfonyl in COX-2 inhibitors) . Enzyme Inhibition: Trifluoromethyl and sulfonyl groups in UDD and COX-2 inhibitors enhance target binding via hydrophobic or electrostatic interactions, whereas alkyl chains may favor nonspecific interactions .

Synthetic Complexity: Simple analogs like 4-amino-3-methylpyridine are synthesized in fewer steps, while UDD and COX-2 inhibitors require multi-step protocols involving coupling and purification .

Pharmacological Profiles: Antiparasitic Activity: UDD’s CYP51 inhibition highlights pyridin-3-amine’s role in targeting parasitic enzymes . Anti-inflammatory Activity: Methylsulfonylphenyl derivatives exhibit nanomolar potency against COX-2, demonstrating substituent-driven selectivity .

Physicochemical Properties:

- Molecular Weight: this compound (~178 g/mol) is heavier than 4-amino-3-methylpyridine (122 g/mol) but lighter than UDD (~500 g/mol).

- Solubility : Branched alkyl chains may reduce aqueous solubility compared to sulfonyl or amine-rich analogs .

Biological Activity

4-(3-Methylbutyl)pyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with a 3-methylbutyl group at the 4-position and an amine group at the 3-position. This configuration influences its solubility, reactivity, and interaction with biological systems.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity. This interaction can lead to downstream effects in cellular signaling pathways.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and metabolic disorders .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially through the inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating cytokine production and reducing oxidative stress in cellular models .

- Neuroprotective Effects : Some studies indicate that derivatives of pyridine compounds can protect neuronal cells from oxidative damage, suggesting a potential role in neurodegenerative diseases .

Case Studies

Several case studies highlight the biological activity of this compound and related compounds:

- Study on Antitumor Mechanisms : A study investigated the effects of pyridine derivatives on tumor growth in xenograft models. Results indicated that compounds similar to this compound significantly inhibited tumor growth by inducing apoptosis and inhibiting angiogenesis .

- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Data Tables

The following table summarizes the biological activities and observed effects of this compound based on available research:

Q & A

Q. What are the optimized synthetic routes for 4-(3-Methylbutyl)pyridin-3-amine, and how do reaction conditions influence yield?

A common approach involves nucleophilic substitution or condensation reactions. For example, substituting a halogen at the pyridine’s 4-position with 3-methylbutylamine under reflux in ethanol or DMF, using catalysts like copper(I) bromide (CuBr) and cesium carbonate (Cs₂CO₃) to enhance regioselectivity . Reaction temperature (35–80°C) and solvent polarity significantly impact yield. Evidence from similar pyridin-3-amine syntheses shows that acetic acid can catalyze Schiff base formation, which may be adapted for intermediates . Optimize purification via column chromatography (e.g., ethyl acetate/hexane gradients) to achieve >90% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) resolve substituent positions. For pyridin-3-amine derivatives, expect aromatic protons at δ 6.5–8.5 ppm and alkyl chain signals (δ 0.8–2.5 ppm). Coupling patterns (e.g., doublets for adjacent NH₂ groups) confirm regiochemistry .

- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error. For C₁₀H₁₆N₂, expected m/z = 164.1314 .

- FTIR : Detect NH₂ stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Q. How can researchers assess the stability of this compound under storage and reaction conditions?

- Thermal Stability : Perform thermogravimetric analysis (TGA) or monitor melting points (literature range: 100–110°C for analogs). Store in inert atmospheres (argon) at 4°C to prevent oxidation .

- Hydrolytic Stability : Conduct accelerated degradation studies in aqueous buffers (pH 1–13) at 40°C, analyzing degradation products via LC-MS .

Advanced Research Questions

Q. How can conflicting data on regioselectivity in pyridin-3-amine substitutions be resolved?

Discrepancies often arise from competing SN1/SN2 mechanisms or steric effects. For example, bulky groups at the pyridine’s 4-position may favor para-substitution. Use computational DFT studies (Gaussian 09) to model transition states and identify dominant pathways . Validate with isotopic labeling (e.g., ¹⁵N NMR) to trace reaction trajectories .

Q. What strategies are effective in designing bioactive analogs of this compound?

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the pyridine’s 5-position to enhance binding to biological targets (e.g., kinase inhibitors) .

- Bioisosteric Replacement : Replace the 3-methylbutyl chain with cyclopropyl or benzyl groups to modulate lipophilicity (logP) and bioavailability .

- In Silico Screening : Use AutoDock Vina to predict binding affinities for receptors like COX-2 or p38 MAP kinase .

Q. How can computational models predict the physicochemical properties of this compound?

- Solubility : Employ COSMO-RS (via Turbomole) to calculate aqueous solubility based on charge distribution .

- pKa Estimation : Use MarvinSketch or ACD/Labs to predict basicity (expected pKa ~4.5 for pyridin-3-amine derivatives) .

- ADMET Profiles : Run QikProp (Schrödinger) to assess blood-brain barrier permeability and CYP450 inhibition risks .

Data Contradiction Analysis

Q. Why do reported yields vary for similar pyridin-3-amine syntheses?

Discrepancies often stem from:

- Catalyst Systems : Copper(I) catalysts (e.g., CuBr) may improve yields to >80% compared to uncatalyzed routes (<50%) .

- Purification Methods : Vacuum filtration vs. column chromatography can lead to purity differences (70% vs. 95%) .

- Side Reactions : Oxidative byproducts (e.g., imines) form under aerobic conditions, reducing yield .

Experimental Design Considerations

Q. How to troubleshoot low yields in the final coupling step of this compound?

- Stepwise Monitoring : Use TLC (silica, dichloromethane/methanol 9:1) to track intermediate formation .

- Catalyst Optimization : Screen Pd/C, CuI, or NiCl₂ to identify the most efficient system .

- Protecting Groups : Temporarily protect the amine with Boc groups to prevent undesired side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.